![molecular formula C24H24N4S B560490 N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine CAS No. 1263130-79-5](/img/structure/B560490.png)
N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine
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Overview
Description
Selective Transient receptor potential vanilloid 4 (TRPV4) antagonist; High Quality Biochemicals for Research Uses
Scientific Research Applications
Antituberculosis Activity
A compound structurally related to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine has shown promising results in combating tuberculosis. The study evaluated its effectiveness in inhibiting Mycobacterium tuberculosis DNA gyrase and its potential cytotoxicity, finding it notably effective against the disease without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).
Antibacterial and Antifungal Properties
Research on similar thiazole derivatives has revealed their capacity as antibacterial and antifungal agents. These compounds have been evaluated for their effectiveness against various bacteria and fungi, showing significant antimicrobial activity (Laddi & Desai, 2016).
Antioxidant Activity
A series of derivatives closely related to the compound demonstrated excellent antioxidant activity. One specific derivative was found to be significantly more effective than a common antibiotic control in scavenging free radicals (Tumosienė et al., 2014).
Antidiabetic and Hypolipidemic Activities
In studies focusing on thiazolidine derivatives, compounds sharing a structural resemblance to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine exhibited notable hypoglycemic and hypolipidemic activities. These findings suggest potential applications in treating diabetes and lipid disorders (Sohda et al., 1982).
Potential Anticancer Properties
Related compounds have been assessed for their anticancer activities, with several derivatives displaying significant cytotoxicity against various cancer cell lines. This suggests a potential role for these compounds in cancer treatment (Samir & Mohareb, 2022).
Antimicrobial Efficacy
Compounds analogous to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine were evaluated for their antimicrobial efficacy, showing promising results against various microorganisms. This research underscores their potential use in antimicrobial therapies (Abdel-Gawad et al., 2003).
properties
CAS RN |
1263130-79-5 |
---|---|
Product Name |
N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine |
Molecular Formula |
C24H24N4S |
Molecular Weight |
400.544 |
IUPAC Name |
N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H24N4S/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27) |
InChI Key |
HCWMMJROAJNTCM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4 |
synonyms |
N-[4-[2-[Methyl(phenylmethyl)amino]ethyl]phenyl]-5-(3-pyridinyl)-2-thiazolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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